N-[4-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-[4-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes an acetylamino group, a phenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the acetylamino and phenyl groups. One common method involves the reaction of 4-acetylaminobenzoyl chloride with 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetylamino and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(acetylamino)phenyl)-2-(1-phenyl-1H-tetrazol-5-ylthio)acetamide
- N-(5-{[4-(acetylamino)phenyl]sulfonyl}-1,3-thiazol-2-yl)acetamide
- Azithromycin related compound H (3’-N-{[4-(acetylamino)phenyl]sulfonyl}-3’-N-demethylazithromycin)
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C21H22N4O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c1-14(2)19-13-20(25(24-19)18-7-5-4-6-8-18)21(27)23-17-11-9-16(10-12-17)22-15(3)26/h4-14H,1-3H3,(H,22,26)(H,23,27) |
InChI Key |
YCPSSEQAYZVVLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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